N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N-(5-Chloro-2-methoxyphenyl)-N'-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a diamide derivative featuring a complex pharmacophore. Its molecular formula is C₂₅H₃₂ClN₅O₃, with an average mass of 486.013 Da and a monoisotopic mass of 485.2194 Da . The structure includes:
- A 5-chloro-2-methoxyphenyl group linked via an ethanediamide bridge.
- A 1-methyl-2,3-dihydro-1H-indol-5-yl moiety.
The compound’s stereochemistry is undefined (0 of 1 stereocenters), suggesting synthetic routes may yield racemic mixtures unless chiral resolution is employed. ChemSpider ID 20744201 provides further structural validation .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN4O3/c1-29-13-10-18-14-17(6-8-21(18)29)22(30-11-4-3-5-12-30)16-27-24(31)25(32)28-20-15-19(26)7-9-23(20)33-2/h6-9,14-15,22H,3-5,10-13,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFRRHGBBUXXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chloro-methoxyphenyl intermediate: This can be achieved by chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the indole derivative: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.
Coupling reactions: The chloro-methoxyphenyl intermediate and the indole derivative are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted amides with aryl, heterocyclic, and piperidine/piperazine motifs. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Piperidine vs. Piperazine Moieties: The target compound’s piperidin-1-yl group lacks the additional nitrogen present in piperazine derivatives (e.g., ’s compound).
Ethanediamide Linker vs. Other Amides :
- The ethanediamide bridge (N-C(=O)-C(=O)-N) distinguishes it from simpler amides (e.g., alachlor’s chloroacetamide) and longer-chain analogues (e.g., pentanamide in ). This linker may enhance rigidity and influence binding kinetics .
Indole vs. Quinoline/Aryl Groups: The 1-methyl-2,3-dihydroindole moiety in the target compound contrasts with quinoline () or phenyl groups ().
Substituent Positioning :
- The 5-chloro-2-methoxyphenyl group is structurally analogous to derivatives in , which demonstrated lipoxygenase inhibition . This suggests the target compound may share anti-inflammatory or antioxidant properties .
Pharmacological and Functional Insights
- Lipoxygenase Inhibition : highlights N-(5-chloro-2-methoxyphenyl) derivatives as lipoxygenase inhibitors, implying the target compound may modulate arachidonic acid pathways .
- Receptor Binding : Piperidine/piperazine-containing amides (e.g., ) often target opioid or dopamine receptors. The indole moiety further supports CNS activity, though specific targets remain unconfirmed .
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